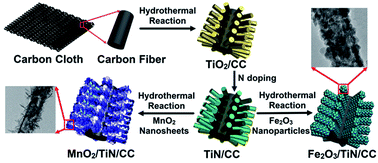Efficient coupling of MnO2/TiN on carbon cloth positive electrode and Fe2O3/TiN on carbon cloth negative electrode for flexible ultra-fast hybrid supercapacitors†
RSC Advances Pub Date: 2021-11-04 DOI: 10.1039/D1RA05742A
Abstract
Recent research and development of energy storage devices has focused on new electrode materials because of the critical effects on the electrochemical properties of supercapacitors. In particular, MnO2 and Fe2O3 have drawn extensive attention because of their low cost, high theoretical specific capacity, environmental friendliness, and natural abundance. In this study, MnO2 ultrathin nanosheet arrays and Fe2O3 nanoparticles are fabricated on TiN nanowires to produce binder-free core–shell positive and negative electrodes for a flexible and ultra-fast hybrid supercapacitor. The MnO2/TiN/CC electrode shows larger pseudocapacitance contributions than MnO2/CC. For example, at a scanning rate of 2 mV s−1, the pseudocapacitance contribution of MnO2/TiN/CC is 87.81% which is nearly 25% bigger than that of MnO2/CC (71.26%). The supercapacitor can withstand a high scanning rate of 5000 mV s−1 in the 2 V window and exhibits a maximum energy density of 71.19 W h kg−1 at a power density of 499.79 W kg−1. Even at 5999.99 W kg−1, it still shows an energy density of 31.3 W h kg−1 and after 10 000 cycles, the device retains 81.16% of the initial specific capacitance. The activation mechanism is explored and explained.


Recommended Literature
- [1] Cruciform oligo(phenylenevinylene) with a bipyridine bridge: synthesis, its rhenium(i) complex and photovoltaic properties†
- [2] Front cover
- [3] Dithiocarbamates: a new class of carbonic anhydrase inhibitors. Crystallographic and kinetic investigations†
- [4] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [5] N-Heterocyclic carbene containing element organic frameworks as heterogeneous organocatalysts†
- [6] Development of competitive indirect ELISAs with a flexible working range for the simple quantification of melatonin in medicinal foods†
- [7] Bright red emission with high color purity from Eu(iii) complexes with π-conjugated polycyclic aromatic ligands and their sensing applications†
- [8] Double-networks based on pH-responsive, amphiphilic “core-first” star first polymer conetworks prepared by sequential RAFT polymerization
- [9] Determination of berberine hydrochloride using a fluorimetric method with silica nanoparticles as a probe
- [10] Synthesis of poly(2,6-diaminopyridine) using a rotating packed bed toward efficient production of polypyrrole-derived electrocatalysts










